molecular formula C25H14Br2 B1511983 4,4'-Dibromo-9,9'-spirobi[9H-fluorene] CAS No. 1257321-41-7

4,4'-Dibromo-9,9'-spirobi[9H-fluorene]

Cat. No.: B1511983
CAS No.: 1257321-41-7
M. Wt: 474.2 g/mol
InChI Key: BVIUGLKKCVUUJA-UHFFFAOYSA-N
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Description

4,4’-Dibromo-9,9’-spirobi[fluorene]: is an organic compound with the molecular formula C25H14Br2 and a molecular weight of 474.19 g/mol . It is a derivative of spirobi[fluorene], characterized by the presence of two bromine atoms at the 4 and 4’ positions. This compound is typically found as a white to light yellow or light orange powder or crystal .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dibromo-9,9’-spirobi[fluorene] generally involves the bromination of 9,9’-spirobi[fluorene]. The reaction is typically carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride . The reaction conditions often include a solvent such as chloroform or carbon tetrachloride and are conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production methods for 4,4’-Dibromo-9,9’-spirobi[fluorene] are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination reaction but may use continuous flow reactors to enhance efficiency and yield .

Mechanism of Action

The mechanism of action of 4,4’-Dibromo-9,9’-spirobi[fluorene] in its applications is primarily based on its electronic properties. The spiro structure provides rigidity and prevents π-π stacking, which enhances its performance in optoelectronic devices .

Comparison with Similar Compounds

Uniqueness: 4,4’-Dibromo-9,9’-spirobi[fluorene] is unique due to the presence of two bromine atoms, which provide multiple sites for functionalization. This enhances its versatility in synthetic chemistry and its performance in optoelectronic applications .

Properties

IUPAC Name

4,4'-dibromo-9,9'-spirobi[fluorene]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H14Br2/c26-21-13-5-11-19-23(21)15-7-1-3-9-17(15)25(19)18-10-4-2-8-16(18)24-20(25)12-6-14-22(24)27/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVIUGLKKCVUUJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C24C5=C(C6=CC=CC=C46)C(=CC=C5)Br)C=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H14Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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